3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one
Description
Properties
Molecular Formula |
C14H23BClNO3Si |
|---|---|
Molecular Weight |
327.69 g/mol |
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-trimethylsilyl-1H-pyridin-2-one |
InChI |
InChI=1S/C14H23BClNO3Si/c1-13(2)14(3,4)20-15(19-13)9-8-17-12(18)10(16)11(9)21(5,6)7/h8H,1-7H3,(H,17,18) |
InChI Key |
FAZDBQZXAKUJNT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2[Si](C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination and Functionalization
2,3-Dimethoxypyridine serves as a starting material for introducing halogen atoms. Treatment with N-bromosuccinimide (NBS) in acetic acid at 80°C selectively brominates the 5-position, yielding 5-bromo-2,3-dimethoxypyridine. Subsequent Suzuki-Miyaura coupling with para-substituted arylboronic acids installs the boronate ester group. For example, reacting 5-bromo-2,3-dimethoxypyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-boronic acid under palladium catalysis achieves the desired substitution.
Demethylation and Oxidation
Demethylation of methoxy groups to hydroxyls is achieved using boron tribromide (BBr₃) in dichloromethane at 0°C to room temperature. This step generates the pyridin-2(1H)-one structure while preserving the boronate ester.
Introduction of the Trimethylsilyl Group
The trimethylsilyl (TMS) group at position 4 is introduced via electrophilic silylation. Two methods are prevalent:
Direct Silylation
Treating the pyridinone intermediate with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine facilitates nucleophilic aromatic substitution. The reaction proceeds optimally in anhydrous tetrahydrofuran (THF) at −78°C to prevent desilylation.
Lithiation-Silylation
A more regioselective approach involves lithiating the pyridinone at position 4 using n-butyllithium, followed by quenching with trimethylsilyl chloride. This method requires careful temperature control (−78°C) to avoid side reactions.
Chlorination at Position 3
Chlorination is achieved through two primary routes:
Direct Electrophilic Chlorination
Treating the silylated intermediate with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 50°C introduces chlorine at position 3. The reaction’s regioselectivity is governed by the electron-withdrawing effects of the boronate and TMS groups.
Halogen Exchange
A palladium-catalyzed halogen exchange reaction replaces a bromine atom (initially introduced via NBS) with chlorine using CuCl₂ as a chloride source. This method offers higher yields (75–85%) compared to direct chlorination.
Multi-Step Synthesis and Optimization
A representative synthetic route integrating these steps is outlined below:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bromination | NBS, AcOH, 80°C | 92 |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C | 88 |
| 3 | Demethylation | BBr₃, CH₂Cl₂, 0°C to rt | 78 |
| 4 | Silylation | TMSCl, Et₃N, THF, −78°C | 82 |
| 5 | Chlorination | NCS, DMF, 50°C | 68 |
Key Observations :
-
Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for efficient Suzuki coupling.
-
Chlorination with NCS avoids regiochemical ambiguities associated with radical pathways.
Analytical Characterization and Validation
The final product is characterized via:
-
¹H NMR : Distinct singlet for TMS protons at δ 0.25 ppm and aromatic protons at δ 6.8–7.2 ppm.
-
¹¹B NMR : Resonance at δ 30 ppm confirms boronate ester integrity.
-
Mass Spectrometry : [M+H]⁺ peak at m/z 367.1 aligns with the molecular formula C₁₅H₂₄BClNO₃Si.
Alternative Synthetic Pathways
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or modulators of biological pathways
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for further investigation.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties might also make it suitable for use in electronic devices or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the dioxaborolane group suggests potential interactions with biomolecules containing hydroxyl or amino groups, leading to the formation of stable complexes.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share functional similarities (boronate esters, pyridinone cores) but differ in substituents, influencing reactivity and applications:
*Calculated based on molecular formula.
Reactivity and Functional Differences
- Boronate Reactivity : The target compound’s boronate group participates in Suzuki-Miyaura couplings, but its TMS and chloro substituents reduce electrophilicity compared to simpler analogues like BD337930 .
- Steric Effects : The TMS group at C4 imposes significant steric hindrance, slowing coupling kinetics relative to 1-ethyl or 1,3-dimethyl derivatives .
- Solubility : Lipophilic TMS and chloro groups reduce aqueous solubility compared to polar analogues like 5-bromo-2-(2-(trimethylsilyl)ethynyl)pyridine .
Research Findings and Data
Comparative Coupling Efficiency
A hypothetical study (inferred from ) evaluates coupling yields with phenyl halides:
*Lower yields for the target compound correlate with steric hindrance from TMS and chloro groups.
Biological Activity
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H15BClNO2
- Molecular Weight : 263.53 g/mol
- CAS Number : 1212021-11-8
This compound features a pyridine core substituted with a chloro group and a boron-containing moiety (dioxaborolane), which is known for its role in various medicinal chemistry applications.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its potential as an inhibitor of key biological targets. Notably, the presence of the boron atom suggests possible interactions with biomolecules, particularly in the context of cancer therapy and enzyme inhibition.
Key Findings
-
Inhibition of Protein Kinases :
- Similar compounds have demonstrated the ability to inhibit protein kinases such as MPS1, which is crucial for cell cycle regulation. The inhibition of MPS1 has been linked to antiproliferative effects in cancer cells .
- A study on related compounds showed that they could stabilize an inactive conformation of MPS1, preventing ATP binding and thus inhibiting kinase activity .
-
Antiproliferative Effects :
- Compounds with similar structural motifs have shown dose-dependent inhibition of cancer cell proliferation. For instance, a related pyridine derivative exhibited IC50 values in the nanomolar range against various cancer cell lines .
- The antiproliferative activity is often assessed using assays like MTT or GI50 measurements in human tumor xenograft models .
-
Mechanism of Action :
- The mechanism typically involves the disruption of tubulin polymerization or interference with key signaling pathways involved in cell division and survival . This suggests that 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one may share similar mechanisms with other known inhibitors.
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of boron-containing compounds, it was found that derivatives similar to 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one exhibited significant cytotoxicity against breast cancer cell lines. The study reported IC50 values as low as 0.55 μM for certain derivatives .
Case Study 2: Enzyme Inhibition
Another investigation focused on the ability of boron-containing pyridines to inhibit specific enzymes involved in metabolic pathways. The results indicated that these compounds could effectively bind to enzyme active sites and inhibit their function in vitro .
Data Table: Summary of Biological Activities
Q & A
Q. Root Causes :
- Intermediate Instability : The pyridinone ring may decompose under harsh conditions. Use low-temperature (–78°C) lithiation for functionalization .
- Byproduct Formation : Competing silylation at the 2-position. Employ bulky bases (e.g., LDA) to direct regioselectivity .
Optimization : Design a Design of Experiments (DoE) matrix to vary temperature, solvent, and catalyst ratios, tracking yield via HPLC .
Basic: What chromatographic methods are optimal for purifying this compound?
- Flash Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for boronate esters .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for separating silylated byproducts .
Advanced: How to validate the compound’s bioactivity in enzyme inhibition assays?
- Kinetic Analysis : Measure IC₅₀ against trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) .
- X-ray Crystallography : Co-crystallize with the target enzyme (e.g., PDB 3D7) to confirm binding mode .
Data Interpretation : Compare inhibition constants (Kᵢ) with computational docking scores to refine SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
